molecular formula C7H7N3 B1289153 1H-pyrrolo[3,2-b]pyridin-5-amine CAS No. 207849-66-9

1H-pyrrolo[3,2-b]pyridin-5-amine

Cat. No.: B1289153
CAS No.: 207849-66-9
M. Wt: 133.15 g/mol
InChI Key: NOEYQOAKBMZXFX-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-b]pyridin-5-amine, also known as PPP, is an important organic building block in the synthesis of a wide range of compounds. It is a heterocyclic aromatic compound containing a nitrogen atom in the ring. It is used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. PPP is also used in the production of dyes, catalysts, and other industrial products.

Scientific Research Applications

Inhibitors of Gastric Acid Secretion

1H-pyrrolo[3,2-b]pyridines have been investigated for their potential as inhibitors of gastric acid secretion. A study by Palmer et al. (2008) synthesized a series of these compounds, revealing some as potent inhibitors of the gastric acid pump, highlighting their potential in medical applications related to gastric acid secretion issues (Palmer et al., 2008).

Synthesis of Azaindoles

Another application involves the synthesis of azaindoles, important in medicinal chemistry. Girgis et al. (1989) described how certain 1H-pyrrolo[2,3-b]pyridines undergo nucleophilic substitution-rearrangement with primary amines, leading to the production of azaindoles, which are valuable in drug discovery (Girgis et al., 1989).

Catalyst-Free Synthesis of Tetrahydro-Pyrrolopyridines

Zhang et al. (2015) developed a catalyst-free method for synthesizing tetrahydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-ones. This method is significant for its efficiency and environmental friendliness in producing these compounds, which have diverse applications in chemical synthesis (Zhang et al., 2015).

Development of Potassium-Competitive Acid Blockers

Arikawa et al. (2014) designed and synthesized a series of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers (P-CABs). These compounds exhibited significant inhibitory activity, both in vitro and in vivo, demonstrating their potential in treating conditions related to excessive stomach acid production (Arikawa et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

1H-pyrrolo[3,2-b]pyridin-5-amine and its derivatives have shown potential in various areas of research. For instance, they have been evaluated as potent fibroblast growth factor receptor inhibitors, which could be an attractive strategy for cancer therapy . Furthermore, the compound has been used in the preparation of some aminopyrrolopyridine derivatives for use as potential RON mediators .

Mechanism of Action

Target of Action

The primary target of 1H-pyrrolo[3,2-b]pyridin-5-amine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound’s interaction with FGFRs inhibits this process, thereby disrupting the signaling pathway .

Biochemical Pathways

The compound affects the FGFR signaling pathway, which includes the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting FGFRs, this compound can disrupt these pathways and their downstream effects .

Pharmacokinetics

It is known that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.

Result of Action

In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion of these cells . These molecular and cellular effects are likely a result of the compound’s inhibition of FGFRs and the subsequent disruption of the associated signaling pathways .

Action Environment

It is known that each cell line responds quite differently to treatments with chemical agents that induce cell death , suggesting that the cellular environment could influence the compound’s action

Biochemical Analysis

Biochemical Properties

1H-pyrrolo[3,2-b]pyridin-5-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with kinases, which are enzymes that play a pivotal role in cell signaling pathways. The interaction between this compound and kinases can lead to the modulation of kinase activity, thereby affecting downstream signaling events . Additionally, this compound may form hydrogen bonds and van der Waals interactions with active site residues of target proteins, further influencing their biochemical properties .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been reported to inhibit cell proliferation and induce apoptosis, which is a programmed cell death process . This compound can also affect cell signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Furthermore, this compound may alter gene expression patterns, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing the phosphorylation of downstream targets . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell proliferation, apoptosis, and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound undergoes biotransformation processes, including oxidation and conjugation reactions, mediated by cytochrome P450 enzymes . These metabolic pathways can lead to the formation of metabolites that may have distinct biological activities compared to the parent compound . Additionally, this compound can influence metabolic flux and alter the levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cells, this compound may localize to specific cellular compartments, influencing its accumulation and activity . The distribution of this compound within tissues can also affect its therapeutic efficacy and potential side effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression . Additionally, its localization to other organelles, such as mitochondria or endoplasmic reticulum, can affect cellular metabolism and signaling pathways .

Properties

IUPAC Name

1H-pyrrolo[3,2-b]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-7-2-1-5-6(10-7)3-4-9-5/h1-4,9H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOEYQOAKBMZXFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60943000
Record name 1,4-Dihydro-5H-pyrrolo[3,2-b]pyridin-5-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60943000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207849-66-9
Record name 1,4-Dihydro-5H-pyrrolo[3,2-b]pyridin-5-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60943000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 207849-66-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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